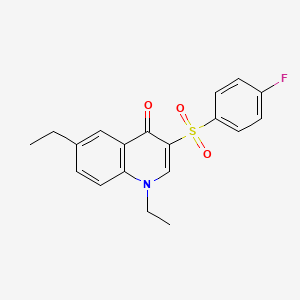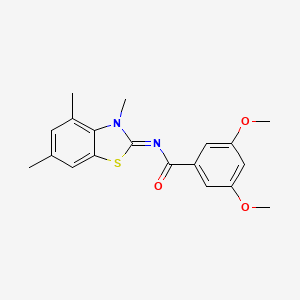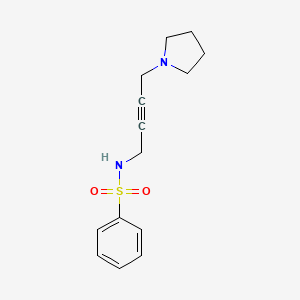
N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide is a chemical compound. It is an oily, odorless, colorless liquid at ambient temperatures .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including this compound, involves various processes. One such process includes the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its activity. The structure–activity relationship (SAR) of the studied compounds shows significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on various factors. The influence of steric factors on biological activity is significant, and the structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold can greatly affect the anti-tumor activity .Physical and Chemical Properties Analysis
This compound is an oily, odorless, colorless liquid at ambient temperatures . More detailed physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of sulfonamide derivatives. For example, a study outlined a simple one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was synthesized with a high yield and its structure confirmed through spectral data, including FTIR, 1HNMR, and 13CNMR, highlighting its potential as a potent antimicrobial agent (Ijuomah, Ike, & Obi, 2022).
Catalysis
Sulfonamide derivatives have also been utilized in catalysis. A study on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts detailed the synthesis and characterization of various sulfonamide derivatives. These precatalysts demonstrated high efficiency in the transfer hydrogenation of a wide range of substrates, including aryl, diaryl, and cycloaliphatic ketones, without the need for basic additives or halide abstractors, suggesting their utility in green chemistry applications (Ruff, Kirby, Chan, & O'Connor, 2016).
Chemical Synthesis
Another study focused on the DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. This research demonstrated an efficient catalytic system for synthesizing a series of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. The compounds were characterized extensively, providing insights into the application of sulfonamide derivatives in novel chemical synthesis routes (Khashi, Davoodnia, & Chamani, 2014).
Molecular and Supramolecular Structures
Research on the molecular and supramolecular structures of sulfonamide derivatives, such as N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, has provided detailed insights into their structural characteristics. These studies highlight the influence of substituents on the torsion angles and hydrogen bonding patterns, which could be crucial for designing compounds with specific properties (Jacobs, Chan, & O'Connor, 2013).
Safety and Hazards
While specific safety and hazard information for N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide was not found, it’s important to handle such compounds with care. For similar compounds, potential hazards associated with short and long term exposure have been noted. These include central nervous system depression symptoms like headache, dizziness, lack of coordination, numbness, and confusion. Prolonged or repeated exposure may cause liver damage .
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-19(18,14-8-2-1-3-9-14)15-10-4-5-11-16-12-6-7-13-16/h1-3,8-9,15H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDIGLRPKVOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
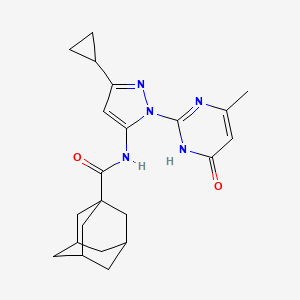
![N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2678730.png)
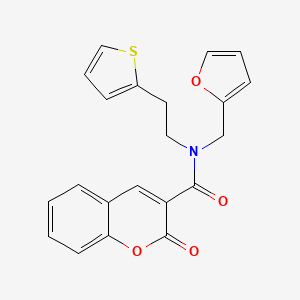
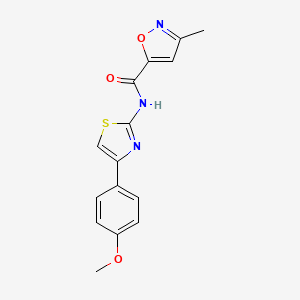
![tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate](/img/structure/B2678734.png)
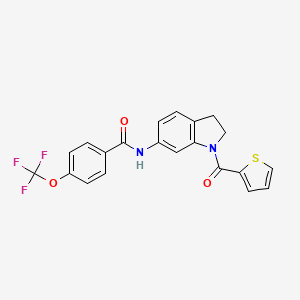
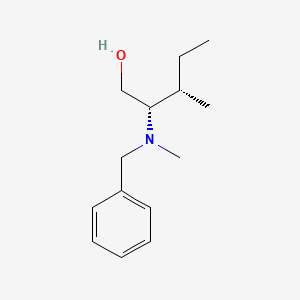
![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)
![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2678741.png)

